molecular formula C₂₃H₂₄BrP B113698 (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide CAS No. 1530-34-3

(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide

Cat. No.: B113698
CAS No.: 1530-34-3
M. Wt: 411.3 g/mol
InChI Key: FTMCNCGWNJMMQS-UHFFFAOYSA-M
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Description

(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide, also known as MitoQ, is a mitochondria-targeted antioxidant. This compound has gained significant attention in recent years due to its potential therapeutic applications. MitoQ is a derivative of ubiquinone, a naturally occurring antioxidant found in the body.

Preparation Methods

The synthesis of (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide typically involves the reaction of triphenylphosphine with 3-methylbut-2-enyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran. The reaction conditions usually involve maintaining a low temperature (around 0°C) initially and then allowing the reaction to proceed at room temperature . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents and conditions.

Common reagents used in these reactions include lithium hexamethyldisilazane and fumaginone. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide is used in various scientific research areas due to its unique properties:

    Chemistry: It is used in studying catalysis and organic synthesis.

    Biology: Its mitochondria-targeting ability makes it useful in studying cellular processes and mitochondrial function.

    Medicine: As an antioxidant, it has potential therapeutic applications in treating diseases related to oxidative stress.

    Industry: It contributes to advancements in biochemistry and other industrial applications

Mechanism of Action

The mechanism of action of (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide involves its ability to target mitochondria. Once inside the mitochondria, it acts as an antioxidant, reducing oxidative stress by neutralizing free radicals. This action helps in protecting cells from damage and maintaining cellular function.

Comparison with Similar Compounds

(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide is unique due to its mitochondria-targeting ability and antioxidant properties. Similar compounds include:

    Ubiquinone: A naturally occurring antioxidant in the body.

    Triphenylphosphonium derivatives: Other compounds with similar structures but different functional groups.

    Mitochondria-targeted antioxidants: Compounds designed to target mitochondria and reduce oxidative stress

These similar compounds share some properties but differ in their specific applications and effectiveness.

Properties

IUPAC Name

3-methylbut-2-enyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMCNCGWNJMMQS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934647
Record name (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
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Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-34-3
Record name Phosphonium, (3-methyl-2-buten-1-yl)triphenyl-, bromide (1:1)
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Record name (3-Methylbut-2-enyl)triphenylphosphonium bromide
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Record name 1530-34-3
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Record name (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
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Record name (3-methylbut-2-enyl)triphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

A mixture of 3,3-dimethylallyl bromide (50.0 g), triphenylphosphine (88.0 g) and dry toluene (500 ml) was stirred and heated at the reflux temperature for one hour, and then kept at the ambient temperature for 18 hours. The white precipitate of 3,3-dimethylallyl triphenylphosphonium bromide (m.p. 242°0 C.) was collected by filtration, washed with diethyl ether and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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